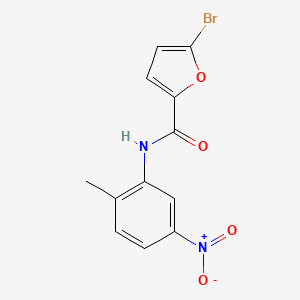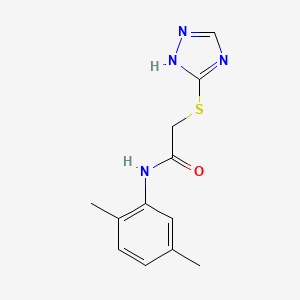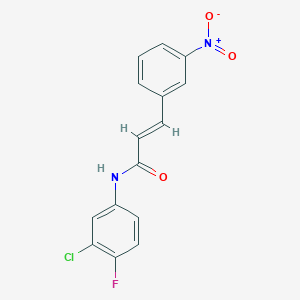![molecular formula C14H9N3O3S B5845715 4-[5-(2,2-Dicyanoethenyl)furan-2-yl]benzenesulfonamide](/img/structure/B5845715.png)
4-[5-(2,2-Dicyanoethenyl)furan-2-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(2,2-Dicyanoethenyl)furan-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a dicyanoethenyl group and a benzenesulfonamide moiety. Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2,2-Dicyanoethenyl)furan-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The general steps include:
Preparation of the Furan Derivative: The furan ring is synthesized through various methods, including the reaction of furan-2-carboxylic acid with appropriate reagents.
Introduction of the Dicyanoethenyl Group: This step involves the reaction of the furan derivative with a dicyanoethenyl reagent under specific conditions.
Formation of the Benzenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(2,2-Dicyanoethenyl)furan-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can modify the dicyanoethenyl group, leading to the formation of different products.
Substitution: The benzenesulfonamide moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the benzenesulfonamide group under mild conditions.
Major Products Formed
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of reduced dicyanoethenyl derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Applications De Recherche Scientifique
4-[5-(2,2-Dicyanoethenyl)furan-2-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[5-(2,2-Dicyanoethenyl)furan-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile: Another furan derivative with similar structural features.
Furan-2,5-dicarboxylic acid: A simpler furan derivative used in various chemical applications.
Uniqueness
4-[5-(2,2-Dicyanoethenyl)furan-2-yl]benzenesulfonamide is unique due to its combination of a furan ring, dicyanoethenyl group, and benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications in research and industry .
Propriétés
IUPAC Name |
4-[5-(2,2-dicyanoethenyl)furan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c15-8-10(9-16)7-12-3-6-14(20-12)11-1-4-13(5-2-11)21(17,18)19/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMCPCMPQWJYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C#N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5845637.png)
![Ethyl 2-[4-(benzylsulfonylamino)phenyl]acetate](/img/structure/B5845643.png)

![3-chloro-4-methyl-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B5845652.png)
![2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5845659.png)

![N-[2-(aminocarbonyl)phenyl]-2-methoxybenzamide](/img/structure/B5845674.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5845678.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5845686.png)


![methyl 4-[(11Z)-1,3-dibenzamido-11-hydroxyimino-5,9-dithiatricyclo[6.2.1.02,6]undecan-7-yl]butanoate](/img/structure/B5845695.png)
![1-ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B5845702.png)
![N-[(3,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B5845710.png)
